[1-(tert-butyl)-1H-pyrazol-4-yl](2-hydroxyphenyl)methanone
Description
1-(tert-Butyl)-1H-pyrazol-4-ylmethanone is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group at the 1-position and a methanone bridge linked to a 2-hydroxyphenyl moiety. Its synthesis typically involves condensation reactions between substituted hydrazines and carbonyl precursors, as seen in related compounds (e.g., ).
Properties
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-(2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)16-9-10(8-15-16)13(18)11-6-4-5-7-12(11)17/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHGABODPUFRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-1H-pyrazol-4-ylmethanone is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H16N2O2
- IUPAC Name : 1-(tert-butyl)-1H-pyrazol-4-ylmethanone
Research indicates that pyrazole derivatives, including 1-(tert-butyl)-1H-pyrazol-4-ylmethanone, exhibit biological activity primarily through:
- Inhibition of Kinases : Many pyrazole compounds are known to inhibit various kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit Aurora A/B kinases with IC50 values in the nanomolar range .
- Anti-inflammatory Properties : Pyrazoles have also been linked to anti-inflammatory effects, potentially through the modulation of inflammatory cytokines and pathways .
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrazole derivatives. The following table summarizes findings related to the cytotoxic effects of 1-(tert-butyl)-1H-pyrazol-4-ylmethanone and related compounds against various cancer cell lines.
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(tert-butyl)-1H-pyrazol-4-ylmethanone | MCF7 | 12.50 | Induction of apoptosis |
| Related Pyrazole Derivative | A549 | 26.00 | Inhibition of cell proliferation |
| Another Pyrazole Compound | HepG2 | 17.82 | Kinase inhibition |
Study 1: Anticancer Efficacy
In a study by Bouabdallah et al., various pyrazole derivatives were screened against multiple cancer cell lines, including MCF7 and HepG2. The results demonstrated that 1-(tert-butyl)-1H-pyrazol-4-ylmethanone exhibited significant cytotoxicity with an IC50 value of 12.50 µM against MCF7 cells, indicating its potential as an anticancer agent .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of similar pyrazole compounds. It was found that these compounds could significantly reduce the levels of pro-inflammatory cytokines in vitro, suggesting a promising role in treating inflammatory diseases .
Comparison with Similar Compounds
Key Research Findings
Hydrogen-Bonding vs. Hydrophobic Effects : The 2-hydroxyphenyl group in the target compound enhances solubility and target binding compared to purely hydrophobic substituents (e.g., di-tert-butylphenyl) .
Steric Considerations : The tert-butyl group may improve metabolic stability but reduce binding affinity in sterically sensitive targets.
Synergy with Heterocycles : Thiazole or thiophene incorporation amplifies bioactivity, likely due to π-π interactions and electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
